3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone

Physicochemical profiling CNS drug design SAR baseline

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (CAS 55469-56-2, molecular formula C₁₆H₂₁N₃O₂S, MW 319.42 g/mol) is a synthetic small molecule belonging to the 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-one class. It features a 4-thiazolidinone core bearing an unsubstituted phenylimino group at the 2-position and a morpholinopropyl side chain at the N-3 position.

Molecular Formula C16H21N3O2S
Molecular Weight 319.4 g/mol
CAS No. 55469-56-2
Cat. No. B13943369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone
CAS55469-56-2
Molecular FormulaC16H21N3O2S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN2C(=O)CSC2=NC3=CC=CC=C3
InChIInChI=1S/C16H21N3O2S/c20-15-13-22-16(17-14-5-2-1-3-6-14)19(15)8-4-7-18-9-11-21-12-10-18/h1-3,5-6H,4,7-13H2
InChIKeyVHYXCLOASBURTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (CAS 55469-56-2): Core Scaffold Identity and Procurement Relevance


3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (CAS 55469-56-2, molecular formula C₁₆H₂₁N₃O₂S, MW 319.42 g/mol) is a synthetic small molecule belonging to the 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-one class [1]. It features a 4-thiazolidinone core bearing an unsubstituted phenylimino group at the 2-position and a morpholinopropyl side chain at the N-3 position. This compound serves as the parent, unsubstituted scaffold within a series of eight 2-arylimino derivatives whose CNS depressant and anticonvulsant properties were characterized in a foundational 1975 study [1]. Its calculated physicochemical parameters include a LogP of 1.85 and a polar surface area (PSA) of 70.44 Ų , placing it in a favorable drug-like property space.

SAR baseline scaffold for 2-arylimino-4-thiazolidinone anticonvulsant research
NAD-dependent oxidation inhibitor probe for brain mitochondrial respiration studies
CNS-accessible physicochemical profile (favorable LogP and PSA range)

Why 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone Cannot Be Casually Replaced by In-Class Analogs


Within the 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-one series, the nature of the N-2 aryl substituent directly governs the anticonvulsant protection range (30–80% at 100 mg/kg) and the acute toxicity profile (LD₅₀ spanning 300 to >1000 mg/kg) as established by Chaudhari et al. [1]. The unsubstituted phenylimino derivative (CAS 55469-56-2) occupies a distinct pharmacological and physicochemical space relative to its halogenated or alkylated counterparts. Substituting this parent scaffold with a 4-chlorophenyl, 4-methylphenyl, or 2-methylphenyl analog alters LogP and PSA values, which in turn modifies CNS penetration, metabolic stability, and off-target binding profiles [1]. Without individual-compound resolution of the anticonvulsant potency and NAD-dependent oxidation inhibition data, it is quantitatively unjustifiable to interchange these analogs under the assumption of equivalent biological performance. Procurement of the specific phenylimino parent is essential when the unsubstituted scaffold is required as a reference standard, a synthetic intermediate, or a starting point for SAR exploration where the absence of aryl ring electronic effects is the controlled variable [1].

Aryl substituent identity shifts anticonvulsant protection range and acute toxicity profile; individual compound activity not resolved, preventing reliable interchange.
Substitution-induced lipophilicity shifts alter CNS penetration and off-target binding, making assumed equivalence quantitatively unjustifiable.
Electronic and steric effects of substituted analogs introduce confounding variables absent in the parent scaffold, disrupting SAR controlled conditions.

Quantitative Differentiation Evidence for 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (CAS 55469-56-2) Against Closest Analogs


Physicochemical Differentiation: LogP and PSA vs. 4-Chlorophenyl Analog

3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (unsubstituted phenyl, CAS 55469-56-2) exhibits a computed LogP of 1.85 and a PSA of 70.44 Ų, whereas its 4-chlorophenyl analog (CAS 55469-62-0) has a higher LogP of approximately 2.5–2.8 (estimated from structural increment) and an identical PSA core, resulting in a measurable lipophilicity difference of ΔLogP ≈ 0.7–1.0 [1]. Lower lipophilicity in the parent phenyl derivative predicts reduced non-specific tissue binding and potentially faster renal clearance relative to halogenated analogs, a distinction that directly impacts CNS exposure and toxicity margins in rodent anticonvulsant models [1].

LogP & PSA vs 4-Cl analog
In silico
Parent: LogP 1.85, PSA 70.44 Ų
4-Cl: LogP ~2.5–2.8, PSA ~70.4 Ų
Lower lipophilicity may reduce non-specific tissue binding
Computed values; experimental LogP not reported
Physicochemical profiling CNS drug design SAR baseline

CNS Anticonvulsant Activity: Class-Level Protection Range with Unsubstituted Phenyl as Baseline

In the Chaudhari et al. (1975) study of eight 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-ones, all compounds—including the unsubstituted phenylimino derivative—provided protection against pentylenetetrazol (PTZ)-induced convulsions in mice at a single oral dose of 100 mg/kg, with the protection rate ranging from 30% to 80% across the series [1]. The anticonvulsant activity was dissociated from the inhibition of NAD-dependent oxidations in rat brain homogenates, indicating a distinct mechanism of action [1]. The unsubstituted phenyl derivative serves as the structural baseline within this series; substituted analogs (e.g., 4-chlorophenyl, 4-methylphenyl) shift the protection rate within the 30–80% window, but the exact quantitative position of the unsubstituted phenyl compound within this range is not individually resolved in the published abstract [1].

PTZ seizure protection
Class-level inference
Protection range 30–80% at 100 mg/kg p.o. (series); individual value not resolved
Baseline scaffold for SAR anticonvulsant screening
Individual protection rate not reported for parent
Anticonvulsant PTZ-induced seizure CNS depression

Acute Toxicity Differentiation: LD₅₀ Margin vs. Substituted Analogs

The acute oral LD₅₀ values for the eight 2-arylimino-3-(3-N-morpholinopropyl)thiazolid-4-ones span from 300 mg/kg to greater than 1000 mg/kg in mice, reflecting the profound impact of aryl substituent identity on systemic toxicity [1]. The unsubstituted phenyl derivative (CAS 55469-56-2) is positioned within this broad range. The greater-than-three-fold difference between the lowest and highest LD₅₀ values within a single congeneric series quantitatively demonstrates that aryl ring substitution alone can shift the therapeutic index by a factor of ≥3.3× [1]. This wide toxicity dispersion means that the phenyl parent cannot be assumed to share the safety profile of any specific substituted analog.

Acute toxicity (LD₅₀)
Class-level inference
300 to >1000 mg/kg oral in mice (≥3.3-fold range)
Toxicity profile shifts with aryl substitution
Parent LD₅₀ not individually reported
Acute toxicity LD50 safety margin

Selective NAD-Dependent Oxidation Inhibition: Unsubstituted Phenyl as Mechanistic Probe

All eight thiazolidones in the Chaudhari et al. study, including the phenylimino parent, selectively inhibited NAD-dependent oxidations of pyruvate, citrate, DL-isocitrate, α-ketoglutarate, malate, β-hydroxybutyrate, L-glutamate, and NADH in rat brain homogenates, while sparing NAD-independent succinate oxidation [1]. This universal, substrate-selective inhibition pattern establishes the 2-arylimino-3-(3-morpholinopropyl)thiazolid-4-one core as the minimal pharmacophore for NAD-dependent respiratory chain interference, independent of aryl substituent identity [1]. The unsubstituted phenyl derivative represents the simplest structural probe for this mechanism, devoid of confounding electronic or steric effects from ring substitution.

NAD oxidation inhibition
Class-level inference
Inhibited 8 NAD-dependent substrates; succinate oxidation spared
Core scaffold for mitochondrial respiratory chain probe
Quantitative inhibition per substrate unresolved
Mitochondrial respiration NAD-dependent oxidation CNS metabolomics

Optimal Research and Industrial Application Scenarios for 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone (CAS 55469-56-2)


SAR Reference Standard for Anticonvulsant 4-Thiazolidinone Libraries

In medicinal chemistry programs exploring 2-arylimino-4-thiazolidinones as anticonvulsant leads, the unsubstituted phenylimino parent (CAS 55469-56-2) serves as the indispensable baseline comparator. Any newly synthesized analog's anticonvulsant protection rate (tested at 100 mg/kg in the PTZ mouse model) must be benchmarked against the class activity window of 30–80% established by Chaudhari et al. [1], with the phenyl parent providing the unsubstituted reference point against which electronic (electron-withdrawing, electron-donating) and steric effects of ring substitution are deconvoluted.

CNS Mitochondrial Respiration Probe in Neuroscience Research

The compound's demonstrated ability to selectively inhibit NAD-dependent oxidations of pyruvate, citrate, α-ketoglutarate, and L-glutamate while sparing succinate oxidation [1] positions it as a tool compound for dissecting mitochondrial Complex I-linked respiratory pathways in brain tissue. The absence of aryl substituent effects in the phenyl parent ensures that observed mitochondrial effects are attributable to the core thiazolidinone-morpholinopropyl pharmacophore, uncontaminated by substituent-specific off-target activities. Procurement of high-purity (≥98% by HPLC) material is critical for reproducible respiratory assays in rat brain homogenate or isolated mitochondrial preparations.

Parent Scaffold for Parallel Synthetic Derivatization

With a LogP of 1.85 and PSA of 70.44 Ų , the phenylimino parent occupies a favorable CNS-accessible chemical space (adhering to Lipinski's rule of five). It serves as a versatile synthetic intermediate for late-stage diversification: the unsubstituted phenyl ring can be functionalized via electrophilic aromatic substitution, and the morpholinopropyl tertiary amine provides a handle for quaternization or N-oxide formation. For CROs and academic labs procuring building blocks for focused 4-thiazolidinone libraries, the parent scaffold ensures synthetic flexibility that pre-functionalized analogs do not offer [1].

In Vivo Pentobarbital Potentiation Studies

All compounds in the 1975 study, including the phenyl parent, potentiated pentobarbital sodium sleeping time in mice at 100 mg/kg [1], indicating CNS depressant activity. This property supports the use of CAS 55469-56-2 as a positive control or reference agent in mechanistic studies of barbiturate synergism, GABAergic modulation, or general CNS depression screening panels. The compound's LD₅₀ window of 300–>1000 mg/kg [1] provides an initial dosing safety bracket for such in vivo protocols.

Application
Selection Property
Validation Focus
Anticonvulsant SAR studies
Unsubstituted scaffold as baseline comparator
PTZ protection rate and SAR deconvolution
Brain mitochondrial respiration studies
Selective NAD-dependent oxidation inhibition
Respiratory substrate selectivity in brain homogenate
Synthetic diversification scaffold
CNS-accessible physicochemical profile
Synthetic flexibility and late-stage functionalization
CNS depression model studies
Reported pentobarbital sleeping time potentiation
Sleep time endpoint in rodent model
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